Arterolane

Übersicht

Beschreibung

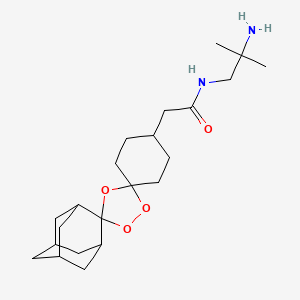

OZ-277, also known as arterolane, is a synthetic 1,2,4-trioxolane compound developed as an antimalarial agent. It was designed to combat malaria, particularly strains resistant to traditional treatments. The compound was advanced into clinical studies in 2004 due to its high potency and oral bioavailability .

Vorbereitungsmethoden

The synthesis of OZ-277 involves the preparation of 2-methyl-1,2-diaminopropane, which is a key intermediate. The process includes the reductive cyclization of 1,1-cyanoanilide followed by hydrolysis of the resultant imidazole derivative . Industrial production methods focus on optimizing yield and purity, ensuring the compound’s stability and efficacy.

Analyse Chemischer Reaktionen

Radical Generation and Heme Alkylation

Arterolane undergoes iron(II)-mediated cleavage in Plasmodium digestive vacuoles, producing secondary carbon-centered radicals (Fig. 1) . Compared to artemisinin derivatives, this compound's radicals show:

| Property | Artemisinin Derivatives | This compound |

|---|---|---|

| Radical Type | Primary/Secondary | Secondary |

| Self-Quenching Yield | 85% | 34% |

| TEMPO Trapping Efficiency | 3% | 56% |

This reduced self-quenching allows 44% of this compound radicals to alkylate heme and parasite proteins versus 15% for artemisinin . Heme alkylation disrupts hemozoin formation, causing toxic free heme accumulation .

Redox Interactions with TEMPO Analogs

Co-administration studies with spin-trapping agents reveal:

| TEMPO Variant | Artemisinin IC50 Shift | This compound IC50 Shift | Interaction Type |

|---|---|---|---|

| 4-Amino-TEMPO | 2.8× ↑ | 2.1× ↑ | Antagonism |

| TEMPO | 1.9× ↑ | 1.5× ↑ | Antagonism |

| 4-Oxo-TEMPO | 1.4× ↑ | 1.3× ↑ | Additive |

Greater antagonism with amino-TEMPO confirms radical-mediated toxicity as this compound's primary mechanism .

Synthetic Reaction Pathways

Key steps in this compound synthesis involve :

-

Malonate Coupling :

-

Amide Formation :

Mixed anhydride activation with pivaloyl chloride followed by 1,2-diamino-2-methylpropane conjugation yields 85-87% pure product .

Metabolic Stability

Hepatic microsome studies show this compound's enhanced stability versus artemisinin derivatives :

| Compound | Human t₁/₂ (min) | Clint (μL/min/mg) |

|---|---|---|

| This compound | 128 | 5.4 |

| Artemisinin | 64.2 | 10.8 |

The adamantane group reduces CYP-mediated degradation while maintaining Fe(II) reactivity .

Wissenschaftliche Forschungsanwendungen

Phase II and III Trials

Arterolane has been evaluated in multiple clinical trials for its effectiveness against uncomplicated malaria:

- Phase II Study : A multicenter, randomized trial assessed three dose levels of this compound (50 mg, 100 mg, and 200 mg). Results indicated rapid parasite clearance across all doses, with median times to clearance significantly shorter in higher dose groups. The study concluded that this compound is well-tolerated and demonstrates potent activity against both chloroquine-resistant and susceptible strains of P. falciparum .

- Phase III Study : In a double-blind trial comparing this compound-piperaquine with artemether-lumefantrine, the combination showed comparable efficacy and safety profiles. The polymerase chain reaction (PCR) corrected cure rates were 100% for this compound-piperaquine versus 98.7% for artemether-lumefantrine .

Combination Therapies

This compound is often used in fixed-dose combinations with other antimalarials:

- This compound-Piperaquine : This combination has demonstrated rapid parasitemic clearance and effective symptom relief. It acts synergistically to enhance therapeutic outcomes while minimizing the risk of resistance development .

- Synergistic Effects : Studies indicate that combining this compound with established antimalarial agents could optimize treatment regimens, particularly in regions with high resistance patterns .

Drug Delivery Systems

Recent studies have explored this compound's role in drug delivery systems designed to improve selectivity and reduce toxicity. Novel trioxolanes inspired by this compound have been synthesized to facilitate targeted drug release within malaria parasites, enhancing therapeutic efficacy while minimizing side effects .

Potential Beyond Malaria

While primarily studied for malaria treatment, there is ongoing research into the potential applications of this compound in other infectious diseases due to its unique mechanism of action. Its ability to generate reactive oxygen species may also have implications for treating diseases where oxidative stress plays a role .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Phase II Trial | 230 patients | This compound (50 mg, 100 mg, 200 mg) | Rapid parasite clearance; well tolerated |

| Phase III Trial | Adults & adolescents | This compound-Piperaquine vs Artemether-Lumefantrine | Comparable efficacy; high PCR-corrected cure rates |

| Drug Delivery Study | P. falciparum models | Novel trioxolanes based on this compound | Improved selectivity and reduced off-target toxicity |

Wirkmechanismus

The antimalarial action of OZ-277 involves the generation of reactive oxygen species (ROS) upon activation by iron ions within the parasite. These ROS cause oxidative damage to the parasite’s cellular components, leading to its death . The compound specifically targets the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) of Plasmodium falciparum, disrupting calcium homeostasis and essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

OZ-277 ist Teil einer Klasse synthetischer Peroxide, einschließlich Verbindungen wie OZ-439 und Artemisinin-Derivaten wie Artesunat und Dihydroartemisinin . Im Vergleich zu diesen Verbindungen bietet OZ-277 einzigartige Vorteile in Bezug auf Stabilität und orale Bioverfügbarkeit. seine Entwicklung wurde vor klinischen Phase-3-Studien aufgrund von Stabilitätsproblemen im Blut gestoppt . Trotz dessen machen seine hohe Potenz und sein einzigartiger Wirkmechanismus es zu einer wertvollen Verbindung für weitere Forschungen und potenzielle therapeutische Anwendungen.

Ähnliche Verbindungen umfassen:

OZ-439: Ein weiteres synthetisches Peroxid mit potenter antimalarieller Aktivität.

Artesunat: Ein semisyntetisches Derivat von Artemisinin mit schneller Wirkung gegen Malaria.

Dihydroartemisinin: Ein stabileres und potenteres Derivat von Artemisinin, das in Kombinationstherapien eingesetzt wird.

Biologische Aktivität

Arterolane (also known as OZ277) is a synthetic trioxolane compound derived from artemisinin, primarily developed for the treatment of malaria. Its biological activity has been extensively studied, demonstrating significant efficacy against various strains of Plasmodium falciparum, including both chloroquine-resistant and chloroquine-susceptible strains. This article synthesizes findings from clinical trials, pharmacological studies, and mechanism-of-action investigations to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its antimalarial effects through a unique mechanism involving the generation of reactive oxygen species (ROS) upon activation by heme. This leads to the alkylation of heme and proteins within the parasite, disrupting critical cellular processes. The compound's potency is attributed to its ability to form carbon-centered radicals that damage lipid components in the parasite's digestive vacuole, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and elimination. Studies show an elimination half-life () ranging from 1 to 3 hours across different animal species. In human trials, single doses up to 600 mg were well tolerated, with plasma concentrations increasing proportionally with dosage. The mean area under the concentration-time curve (AUC) values demonstrated significant interindividual variability, highlighting the need for personalized dosing regimens .

Phase II Clinical Trials

A multicenter Phase II trial evaluated the efficacy and safety of this compound in patients with uncomplicated P. falciparum malaria. The study randomized 230 patients to receive doses of 50 mg, 100 mg, or 200 mg once daily for seven days. Results indicated:

- Parasite Clearance : The median parasite clearance time was significantly shorter in the 100 mg and 200 mg groups (12.8 h and 12.6 h, respectively) compared to the 50 mg group (19.4 h) (p < .01).

- Safety Profile : Adverse events were generally mild or moderate, with no significant differences in laboratory measurements between dose groups. Notably, liver enzyme levels remained stable throughout the study .

| Dose Group | Median Parasite Clearance Time (h) | Adverse Events |

|---|---|---|

| 50 mg | 19.4 | Mild/Moderate |

| 100 mg | 12.8 | Mild/Moderate |

| 200 mg | 12.6 | Mild/Moderate |

Comparative Studies

This compound has been compared with other antimalarial agents such as piperaquine and mefloquine. A study demonstrated that a combination of this compound-piperaquine-mefloquine was effective in treating uncomplicated malaria in children, showcasing its potential as part of combination therapy strategies .

Case Studies

Several case studies have documented the successful use of this compound in treating malaria infections resistant to traditional therapies. For instance, one case involved a patient with severe P. falciparum malaria who exhibited rapid recovery following treatment with this compound after failing other antimalarial drugs.

Eigenschaften

InChI |

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZBLXGCYNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985095 | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664338-39-0 | |

| Record name | Arterolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEROLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Arterolane?

A1: this compound is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []

Q2: What are the downstream effects of this compound treatment on Plasmodium falciparum?

A2: this compound treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []

Q3: What is the molecular formula and weight of this compound Maleate?

A3: The molecular formula of this compound Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.

Q4: Has this compound's stability been evaluated under various stress conditions?

A4: Yes, this compound Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]

Q5: How does the structure of this compound contribute to its antimalarial activity?

A5: The 1,2,4-trioxolane ring of this compound is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []

Q6: How do structural changes to this compound affect its pharmacokinetic properties?

A6: Structural modifications have a significant impact on this compound's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []

Q7: What formulation strategies have been explored to improve the delivery of this compound?

A7: Researchers have explored nanoparticle formulations of this compound Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] this compound demonstrates time-invariant pharmacokinetics after repeated daily dosing. []

Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of this compound?

A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of this compound Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []

Q10: What is the in vitro activity of this compound against Plasmodium falciparum?

A10: this compound exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []

Q11: What is the in vivo efficacy of this compound against malaria?

A11: this compound has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed this compound itself, achieving cures after a single oral dose. [] Clinical trials have shown that this compound, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []

Q12: What analytical techniques are used to quantify this compound?

A12: Several analytical methods have been developed and validated for the quantification of this compound Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in this compound Maleate bulk drug. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.